The synthesis of mesaconine involves several intricate steps, primarily starting from aconitine, another alkaloid derived from Aconitum species. The process typically includes:
Technical challenges in synthesizing mesaconine have been noted, particularly concerning the stability of the compound and the presence of multiple conformers during synthesis, which can affect the final product's activity .
Mesaconine features a complex molecular structure typical of diterpenoid alkaloids. Its molecular formula is with a molecular weight of approximately 339.48 g/mol. The structure contains multiple rings and functional groups that contribute to its biological activity.
Mesaconine participates in several chemical reactions that are relevant to its synthesis and biological activity:
These reactions highlight the importance of careful control during synthesis to maintain the desired configuration and activity of mesaconine.
The mechanism by which mesaconine exerts its biological effects primarily involves interaction with ion channels in cardiac tissues. Studies suggest that mesaconine can modulate sodium channels, leading to alterations in cardiac action potentials and potentially influencing heart rate and contractility .
Mesaconine possesses distinct physical and chemical properties:
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess its purity and concentration in medicinal preparations .
Mesaconine has several scientific uses, particularly in pharmacology:
Aconitum carmichaelii Debx. (Ranunculaceae), known as "Fuzi" in Traditional Chinese Medicine (TCM), has been clinically utilized for over 2,000 years. Its lateral roots were historically prescribed for conditions requiring "Yang revival," including cardiovascular collapse, rheumatic pain, and kidney diseases [1] [4]. The plant’s pharmacological significance stems from its complex diterpenoid alkaloids, which evolved as chemical defenses but were later harnessed for therapeutic applications. Early phytochemical studies (pre-2000) identified several minor compounds—dl-demethylcoclaurine, coryneine chloride, and uracil—but these exhibited negligible cardiotonic effects or low natural abundance [4]. The breakthrough came with the isolation of C19-diterpenoid alkaloids, characterized by a nitrogen-containing diterpene skeleton. These include highly toxic diester-diterpenoids (e.g., aconitine, mesaconitine) and their less toxic monoester or hydrolyzed derivatives (e.g., mesaconine). The plant’s biogeographical distribution (Sichuan, Yunnan, and Tibet provinces in China) significantly influences alkaloid composition, with roots containing up to 1.0% aconitine-type alkaloids [9].
Table 1: Key Alkaloids in Aconitum carmichaelii
Alkaloid Type | Representative Compounds | Toxicity Profile | Biological Significance |
---|---|---|---|
Diester-diterpenoids | Aconitine, Mesaconitine | High cardiotoxicity | Basis for detoxification research |
Monoester-diterpenoids | Benzoylmesaconine | Moderate toxicity | Intermediate metabolites |
Ester-free alkaloids | Mesaconine | Low toxicity | Principal cardiotonic activity |
Non-alkaloid compounds | Flavonoids, Saponins | Negligible toxicity | Adjuvant therapeutic effects |
The discovery of mesaconine (C₂₄H₃₉NO₉) as Fuzi’s core cardiotonic agent resolved a decades-long pursuit for its active constituent. Initial misidentification occurred in 2007 when "compound X-1" (later corrected as hypaconine) showed potent activity in isolated bullfrog heart assays. However, structural inconsistencies emerged during synthetic replication attempts [4]. In 2009, comprehensive NMR analysis revealed that early bioactive isolates were mixtures dominated by hypaconine and mesaconine. Subsequent in vivo rat studies confirmed mesaconine’s superior efficacy: it increased cardiac output by 110% at 0.1 μM and exhibited sustained effects compared to hypaconine’s transient activity [4] [9]. The cardiotonic mechanism was linked to mitochondrial modulation—unlike classical cardiac glycosides (e.g., digoxin), which inhibit Na⁺/K⁺-ATPase. Structure-activity relationship (SAR) studies highlighted critical pharmacophores:
Table 2: Structural Features Governing Mesaconine’s Cardiotonic Activity
Structural Element | Role in Bioactivity | Consequence of Modification |
---|---|---|
C8 β-hydroxy group | Hydrogen bonding with PKCε domain | Activity loss upon esterification |
C13 α-hydroxy group | Stabilization of PINK1 binding | Reduced mitophagy activation |
C14 β-hydroxy group | Solubilization and membrane penetration | Decreased in vivo efficacy |
N-methyl group | Na⁺/Ca²⁺ channel modulation | Complete loss of activity if alkylated |
Hydrolyzed C8 acetate | Low toxicity | Diester analogues cause fatal arrhythmias |
Structural characterization of mesaconine faced exceptional hurdles due to its conformational lability. Initial synthesis attempts (2008–2009) via N-deethylation of mesaconitine yielded products with mismatched NMR spectra versus natural isolates. X-ray crystallography confirmed correct stereochemistry but revealed unexpected instability: mesaconine adopts ≥10 conformers in solution, detectable via high-field NMR (600 MHz) [4] [8]. This conformational polymorphism arises from:
Table 3: Analytical Techniques in Mesaconine Structural Resolution
Method | Application | Key Findings |
---|---|---|
X-ray crystallography | Absolute configuration determination | C1R, C8S, C14R stereochemistry |
600 MHz ¹H/¹³C 2D-NMR | Conformer detection in solution | 10+ rotamers; dominant form (70% population) |
Molecular dynamics | Low-energy conformer prediction | C14-OH⋯N hydrogen bond stabilizes bioactivity |
Synthetic analog mapping | Pharmacophore validation | N-CH₃ and C8-OH critical for PKCε binding |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5